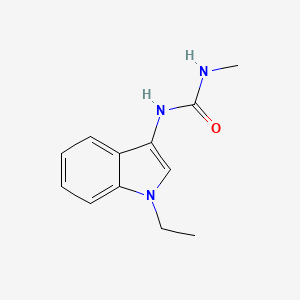
1-(1-ethyl-1H-indol-3-yl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole compounds, such as 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, are of great interest due to their diverse biological activities . They have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .
Synthesis Analysis
While the specific synthesis process for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not available, similar compounds are often synthesized through reactions involving indole and various reagents .Molecular Structure Analysis
The molecular structure of similar compounds typically includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(1-ethyl-1H-indol-3-yl)-3-methylurea would depend on its specific structure. For example, similar compounds have a molecular weight of around 187.24 and a density of 1.06g/cm3 .Wissenschaftliche Forschungsanwendungen
Applications in Plant Growth and Protection
- Ethylene Inhibition in Fruits and Vegetables: Compounds like 1-methylcyclopropene (1-MCP) are used to inhibit ethylene perception, impacting fruit ripening and senescence. This has implications for extending the shelf life of various fruits and vegetables, such as apples and bananas, by improving maintenance of product quality after harvest (Watkins, 2006).
Applications in Organic Synthesis
- Enantioselective Synthesis: Primary amine-thiourea derivatives demonstrate highly enantioselective catalysis for the conjugate addition of ketones to nitroalkenes. This illustrates the potential for creating compounds with precise chirality, important in pharmaceutical synthesis (Huang & Jacobsen, 2006).
- Corrosion Inhibition: 3-Amino alkylated indoles have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This research suggests applications in the protection of metals from corrosion, contributing to materials science (Verma et al., 2016).
- Chemical Synthesis Enhancements: Studies on carboxylation, ethoxycarbonylation, and carbamoylation of indoles under certain conditions have provided valuable insights into synthetic chemistry, offering pathways to novel compounds (Nemoto et al., 2016).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Compounds: Research into the isolation of new compounds from fungi and their antiviral activities against viruses such as H1N1 demonstrates the ongoing search for new therapeutic agents. Such studies are foundational in drug discovery, especially for treating infectious diseases (Wang et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJFCZJNXAEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

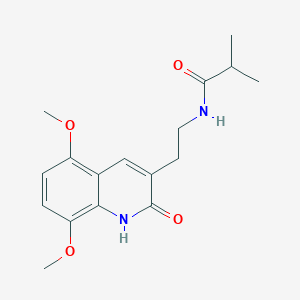
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
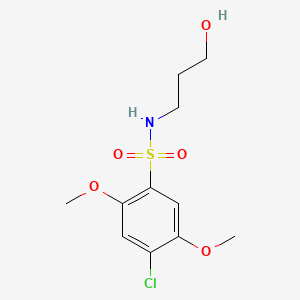
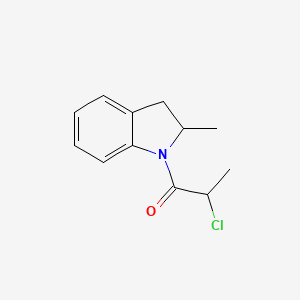
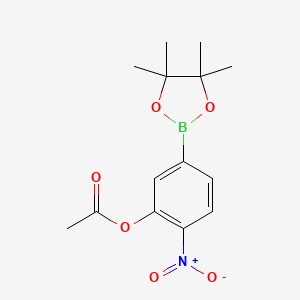
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)
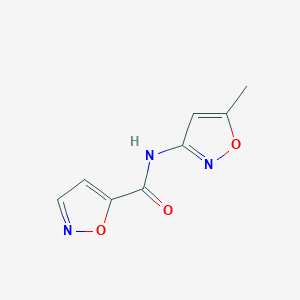
![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)
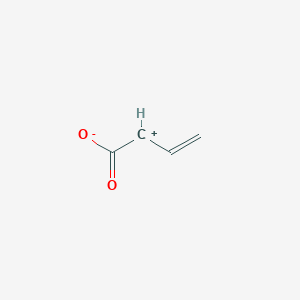
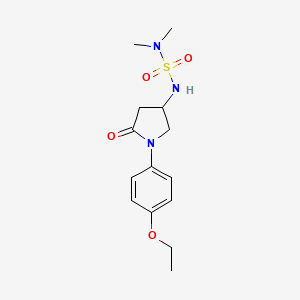
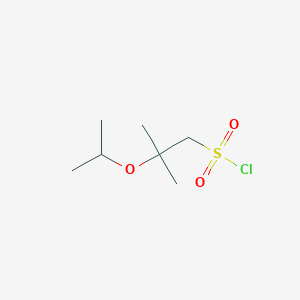
![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)